molecular formula C23H25IN2S2 B1398652 3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide CAS No. 53336-12-2

3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide

Cat. No.: B1398652
CAS No.: 53336-12-2
M. Wt: 520.5 g/mol
InChI Key: JGTCEHAVVINOPG-UHFFFAOYSA-M
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Description

Carbocyanine dye sensitive to membrane potential. Fluorescence response to depolarization depends on the staining concentration and detection method.

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

The research led by Raut et al. (2020) demonstrates the synthesis of benzofused thiazole derivatives, which showed promising results as antioxidant and anti-inflammatory agents. Specifically, compounds 3c, 3d, and 3e showed notable anti-inflammatory activity compared to standard references. Furthermore, all the tested compounds exhibited potential antioxidant activity, highlighting the therapeutic potential of benzofused thiazole derivatives in treating inflammatory disorders and managing oxidative stress (Raut et al., 2020).

Pharmacological Importance of Benzothiazole

Benzothiazole and its derivatives are recognized for their wide array of pharmacological activities. As discussed by Bhat and Belagali (2020), these compounds are known for their antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This highlights the significance of benzothiazole derivatives in medicinal chemistry and their potential as templates for the development of new therapeutic agents (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Insights

The patent review by Kamal et al. (2015) emphasizes the versatility of benzothiazole as a heterocyclic scaffold in pharmaceutical applications. The review summarizes inventions aimed at developing benzothiazole-based chemotherapeutic agents, covering patents filed between 2010 and 2014. This review underscores the growing importance of the benzothiazole nucleus in the field of drug discovery, especially in cancer treatment, further affirming the structural and functional significance of benzothiazole derivatives in medicinal chemistry (Kamal et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide' involves the synthesis of two key intermediates, which are then combined to form the final product. The first intermediate is 3-propylbenzo[d]thiazole-2-carbaldehyde, which is synthesized from 3-propylbenzothiazole and chloroacetaldehyde. The second intermediate is (1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-ene, which is synthesized from 3-propylbenzo[d]thiazole-2-carbaldehyde and propargyl bromide. These two intermediates are then combined with 3-bromo-2-nitrobenzoic acid to form the final product via a Suzuki coupling reaction and subsequent quaternization with iodomethane.", "Starting Materials": [ "3-propylbenzothiazole", "chloroacetaldehyde", "propargyl bromide", "3-bromo-2-nitrobenzoic acid", "iodomethane" ], "Reaction": [ "Synthesis of 3-propylbenzo[d]thiazole-2-carbaldehyde from 3-propylbenzothiazole and chloroacetaldehyde via a Knoevenagel condensation reaction", "Synthesis of (1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-ene from 3-propylbenzo[d]thiazole-2-carbaldehyde and propargyl bromide via a Wittig reaction and subsequent reduction", "Combination of 3-propylbenzo[d]thiazole-2-carbaldehyde, (1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-ene, and 3-bromo-2-nitrobenzoic acid via a Suzuki coupling reaction to form the final product", "Quaternization of the final product with iodomethane to form the desired compound '3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide'" ] }

CAS No.

53336-12-2

Molecular Formula

C23H25IN2S2

Molecular Weight

520.5 g/mol

IUPAC Name

(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1

InChI Key

JGTCEHAVVINOPG-UHFFFAOYSA-M

Isomeric SMILES

CCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.[I-]

SMILES

CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-]

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-]

Pictograms

Irritant

Synonyms

3,3'-bis(propylthia)dicarbocyanine
3,3'-dipropyl-2,2'-thiadicarbocyanine
3,3'-dipropyl-2,2'-thiadicarbocyanine chloride
3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate
3,3'-dipropylthiacarbocyanine iodide
3,3'-dipropylthiodicarbocyanine iodide
diS C3-(5)
diS-C3-(5)
DiSC3(5)
DPTDCI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 2
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 3
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 4
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 5
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 6
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide

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